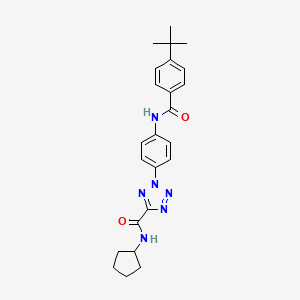

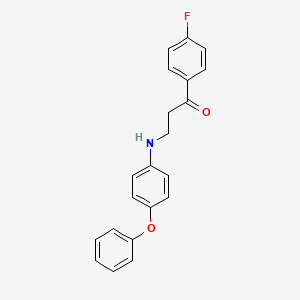

![molecular formula C11H17NO3 B2941615 tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate CAS No. 2138390-08-4](/img/structure/B2941615.png)

tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate” is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 . It is a powder that is stored at a temperature of 4°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO3/c1-10(2,3)15-9(14)12-8-6-11(8)4-7(13)5-11/h8H,4-6H2,1-3H3,(H,12,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

“tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate” is a powder that is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

1. Structural Analysis and Crystallography

Researchers have elucidated the isomorphous crystal structures of derivatives related to tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate, demonstrating the significance of hydrogen and halogen bonds involving carbonyl groups. These studies contribute to understanding the structural properties of spiro-compounds and their interactions in crystalline forms, which are crucial for designing materials with specific properties (Baillargeon et al., 2017).

2. Photocatalysis in Organic Synthesis

Photoredox catalysis has been employed to achieve the amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate as an amidyl-radical precursor. This method establishes a new pathway for constructing 3-aminochromones under mild conditions, showcasing the versatility of tert-butyl carbamate derivatives in facilitating complex organic transformations (Wang et al., 2022).

3. Diels-Alder Reactions and Synthetic Applications

In synthetic chemistry, tert-butyl carbamate derivatives are key intermediates in Diels-Alder reactions. These reactions are pivotal for constructing cyclic and acyclic frameworks, serving as a cornerstone in the synthesis of natural products and pharmaceuticals. The preparation and reactivity of such derivatives underline their importance in developing novel compounds (Padwa et al., 2003).

4. Chemical Space Exploration

tert-Butyl carbamate derivatives offer a convenient entry point into novel compounds, accessing chemical spaces complementary to traditional piperidine ring systems. Efficient and scalable synthetic routes to these derivatives highlight their potential in drug discovery and development (Meyers et al., 2009).

5. Selective Toxicity and Detoxification Studies

The selective toxicity of certain acaricides, such as fenpyroximate, has been studied in relation to its detoxification metabolism. Ester hydrolysis emerged as a critical detoxification step, with tert-butyl carbamate derivatives playing a role in understanding species-specific metabolic pathways and their implications for pesticide design (Motoba et al., 2000).

6. Cardioprotective Agents Development

Research into malonyl-CoA decarboxylase inhibitors has introduced tert-butyl carbamate derivatives as potent candidates for treating ischemic heart diseases. These compounds have demonstrated significant potential in improving cardiac efficiency and function, underscoring their therapeutic value (Cheng et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

tert-butyl N-(5-oxospiro[2.3]hexan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-8-6-11(8)4-7(13)5-11/h8H,4-6H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHPNCADBPHBEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC12CC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

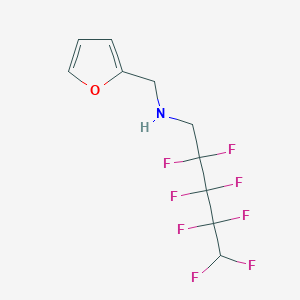

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamidobenzoate](/img/structure/B2941537.png)

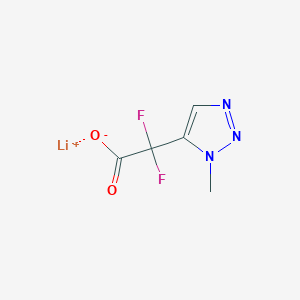

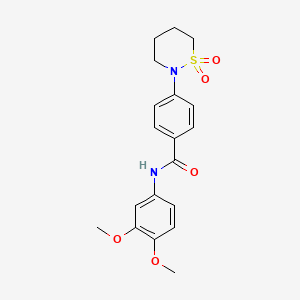

![2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941538.png)

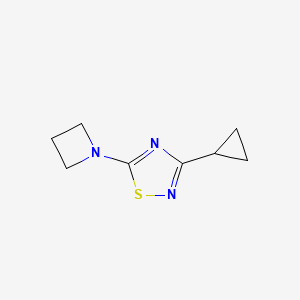

![2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one](/img/structure/B2941540.png)

![4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2941542.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941546.png)

![5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2941551.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941552.png)

![1-methyl-3-(trifluoromethyl)-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-pyrazole-4-carbonitrile](/img/structure/B2941555.png)